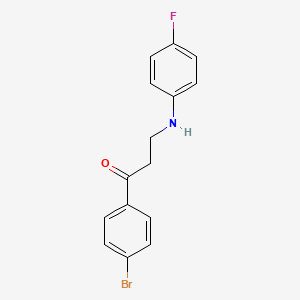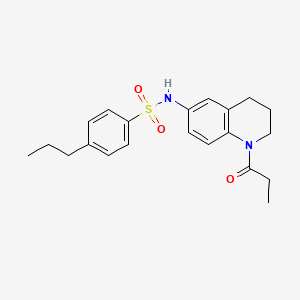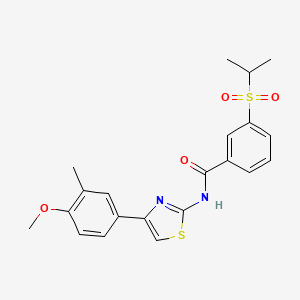
Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate is an organic compound that features a unique structure combining a furan ring, a pyrrolidine ring, and a thioester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:
Formation of 2,5-dimethylfuran-3-carbonyl chloride: This can be achieved by reacting 2,5-dimethylfuran with thionyl chloride under reflux conditions.
Synthesis of pyrrolidine derivative: The pyrrolidine ring can be synthesized through a series of reactions starting from readily available precursors such as pyrrole.
Thioester formation: The final step involves the reaction of the pyrrolidine derivative with 2,5-dimethylfuran-3-carbonyl chloride in the presence of a base like triethylamine to form the thioester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various types of chemical reactions:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The thioester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the thioester group under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted thioesters depending on the nucleophile used.
科学研究应用
Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Material Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.
作用机制
The mechanism of action of Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors through its functional groups. The furan ring could participate in π-π interactions, while the thioester group could form covalent bonds with nucleophilic residues in proteins.
相似化合物的比较
Similar Compounds
- Methyl 2,5-dimethylfuran-3-carboxylate
- 2,5-Dimethylfuran-3-thiol
- 2-Methyl-3-furanthiol
Uniqueness
Methyl 2-((1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl)thio)acetate stands out due to the combination of its furan and pyrrolidine rings with a thioester linkage. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
IUPAC Name |
methyl 2-[1-(2,5-dimethylfuran-3-carbonyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-9-6-12(10(2)19-9)14(17)15-5-4-11(7-15)20-8-13(16)18-3/h6,11H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPGGNCNIOSRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)SCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
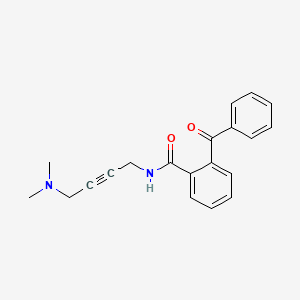
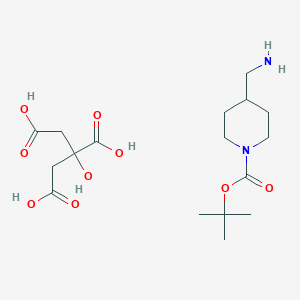
![3-{5-[(E)-3-(4-chlorophenyl)-2-propenoyl]-4-methyl-1,3-thiazol-2-yl}-1-methylpyridinium iodide](/img/structure/B2690837.png)

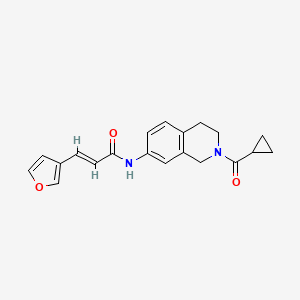
![6-[5-(4,6-Dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2690842.png)
![3-(4-CHLOROBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PYRROLIDINE](/img/structure/B2690846.png)
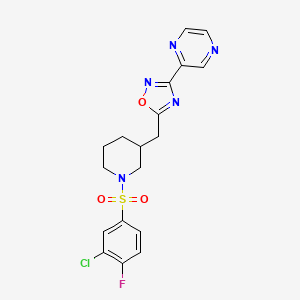
![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)
![N-(2,3-dimethylphenyl)-2-[6-ethyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl]acetamide](/img/structure/B2690851.png)
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/new.no-structure.jpg)
